molecular formula C30H32N2O3 B14076431 Diphenoxylate N-Oxide

Diphenoxylate N-Oxide

Cat. No.: B14076431
M. Wt: 468.6 g/mol
InChI Key: GFPBAMXFXBJEEK-UHFFFAOYSA-N
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Description

Diphenoxylate N-Oxide is a chemical compound derived from diphenoxylate, an opioid used primarily as an antidiarrheal agent. The N-oxide form of diphenoxylate is an oxygenated derivative, which can exhibit different chemical and biological properties compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenoxylate N-Oxide can be synthesized through the oxidation of diphenoxylate. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct. The reaction typically involves dissolving diphenoxylate in a suitable solvent such as methanol or dichloromethane, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors allow for efficient and scalable oxidation reactions, ensuring high yields and consistent product quality. Catalysts such as titanium silicalite (TS-1) can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diphenoxylate N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.

    Reduction: Zinc and acetic acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines.

    Elimination: Heat and base catalysts

Major Products Formed

Scientific Research Applications

Diphenoxylate N-Oxide has several scientific research applications:

Mechanism of Action

Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenoxylate N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, metabolism, and potential therapeutic applications compared to its parent compound and other similar opioids .

Properties

Molecular Formula

C30H32N2O3

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate

InChI

InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3

InChI Key

GFPBAMXFXBJEEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4

Origin of Product

United States

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